2-叔丁基环丁酮

描述

2-Tert-butylcyclobutan-1-one is a research chemical primarily used to study the regioselectivity and carbonyl reactivity of nucleophilic substitution reactions. This compound is synthesized by the reaction of benzannulation with cyclobutanone and stabilizes reactive carbonyl groups, making it valuable for mechanistic studies .

科学研究应用

2-Tert-butylcyclobutan-1-one has several scientific research applications, including:

准备方法

Synthetic Routes and Reaction Conditions: 2-Tert-butylcyclobutan-1-one is synthesized through the reaction of benzannulation with cyclobutanone. The reaction conditions typically involve the use of a base and a solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 2-tert-butylcyclobutan-1-one likely follows similar principles as laboratory synthesis, with scaling up of reaction conditions and optimization for yield and purity .

化学反应分析

Types of Reactions: 2-Tert-butylcyclobutan-1-one undergoes various types of reactions, including:

Nucleophilic Substitution: This compound is used to study the regioselectivity and carbonyl reactivity in nucleophilic substitution reactions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) may be used.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine may yield an amide derivative .

作用机制

The mechanism by which 2-tert-butylcyclobutan-1-one exerts its effects involves the stabilization of reactive carbonyl groups through intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl group on C2 . This stabilization is crucial for its role in nucleophilic substitution reactions and other chemical processes .

相似化合物的比较

Cyclobutanone: A simpler analog without the tert-butyl group.

2-tert-Butylcyclopentanone: A similar compound with a five-membered ring instead of a four-membered ring.

Uniqueness: 2-Tert-butylcyclobutan-1-one is unique due to its specific structure, which includes a tert-butyl group attached to a cyclobutanone ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific mechanistic studies and synthetic applications .

生物活性

2-Tert-butylcyclobutan-1-one (CAS No. 4579-31-1) is a cyclic ketone known for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its diverse interactions with biological systems.

- Molecular Formula : C8H14O

- Molecular Weight : 142.20 g/mol

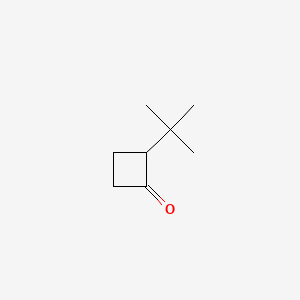

- Structural Characteristics : The compound features a cyclobutane ring with a tert-butyl group and a carbonyl functional group, which are crucial for its biological interactions.

The biological activity of 2-tert-butylcyclobutan-1-one involves several key mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways related to energy production and cellular signaling.

- Cellular Interaction : The carbonyl group in the structure allows for interactions with nucleophilic sites on proteins, which may lead to alterations in enzyme activity or protein function.

Biological Activities

Research has indicated various biological activities associated with 2-tert-butylcyclobutan-1-one:

- Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, showing efficacy against specific bacterial strains.

- Anti-inflammatory Properties : There is emerging evidence that this compound may exhibit anti-inflammatory effects, possibly through the modulation of cytokine production.

- Cytotoxic Effects : Investigations into its cytotoxicity have revealed that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various cyclic ketones, 2-tert-butylcyclobutan-1-one was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of 2-tert-butylcyclobutan-1-one on human breast cancer cells (MCF-7). Results showed that treatment with the compound at concentrations of 25 µM and above led to significant cell death, with an IC50 value calculated at approximately 30 µM.

Pharmacokinetics

The pharmacokinetic profile of 2-tert-butylcyclobutan-1-one is characterized by:

- Absorption : High gastrointestinal absorption is noted, facilitating systemic distribution.

- Distribution : The compound is rapidly distributed throughout the body, with a preference for lipid-rich tissues due to its hydrophobic nature.

- Metabolism : Initial metabolic studies suggest that it undergoes phase I metabolism primarily via oxidation, leading to various metabolites that may also possess biological activity.

Toxicological Profile

Toxicological assessments indicate that while 2-tert-butylcyclobutan-1-one exhibits low acute toxicity (LD50 > 2000 mg/kg in rodent models), prolonged exposure may lead to skin sensitization and other dermal reactions.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 142.20 g/mol |

| Antimicrobial MIC | 50 µg/mL |

| Cytotoxic IC50 | ~30 µM |

| LD50 | >2000 mg/kg |

属性

IUPAC Name |

2-tert-butylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVZGIAAMVLZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963438 | |

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4579-31-1 | |

| Record name | 2-(1,1-Dimethylethyl)-cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。